molecular formula C24H34O B13940612 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- CAS No. 59778-96-0

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-

Cat. No.: B13940612
CAS No.: 59778-96-0
M. Wt: 338.5 g/mol
InChI Key: OHUWUMGGWMNUEP-UHFFFAOYSA-N
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Description

This compound belongs to a class of hindered phenolic antioxidants characterized by bulky substituents at the 2,6-positions (tert-butyl groups) and a substituted benzyl group at the 4-position. The structure confers steric hindrance, enhancing oxidative stability and modulating biological activity.

Properties

CAS No.

59778-96-0

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(2,4,6-trimethylphenyl)methyl]phenol

InChI

InChI=1S/C24H34O/c1-15-10-16(2)19(17(3)11-15)12-18-13-20(23(4,5)6)22(25)21(14-18)24(7,8)9/h10-11,13-14,25H,12H2,1-9H3

InChI Key

OHUWUMGGWMNUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound is typically synthesized via a condensation reaction between a hindered phenol derivative and a methyl-substituted aromatic compound such as mesitylene (1,3,5-trimethylbenzene). The key steps involve:

  • Preparation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol or its derivatives as the phenol component.
  • Condensation with mesitylene under acidic catalysis to form the benzyl-substituted phenol.
  • Purification through crystallization or column chromatography.

This approach leverages the steric hindrance provided by tert-butyl groups to enhance antioxidant stability.

Specific Preparation Procedures

Reduction and Condensation Route

One industrially valuable method involves:

  • Step 1: Reduction of 3,5-di-tert-butyl-4-hydroxybenzoic acid to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
  • Step 2: Acid-catalyzed condensation of this benzyl alcohol with mesitylene using concentrated sulfuric acid and a phase transfer catalyst such as polyethylene glycol to improve catalytic efficiency and reduce acid consumption.
  • Outcome: The reaction yields the target hindered phenol antioxidant with high purity and yields up to 95%.

This method is noted for its simplicity, high yield, and ease of post-reaction processing, making it suitable for industrial-scale synthesis.

Acid-Catalyzed Condensation Using 2,6-Di-tert-butylphenol and Benzaldehydes

An alternative synthetic route involves:

  • Reacting 2,6-di-tert-butylphenol with the appropriate benzaldehyde (e.g., 2,4,6-trimethylbenzaldehyde) in toluene.
  • Using piperidine as a catalyst in a Dean–Stark apparatus to facilitate water removal and drive the condensation.
  • Post-reaction treatment with acetic anhydride to stabilize the product.
  • Extraction and purification by column chromatography and recrystallization.

This method yields 2,6-di-tert-butyl-4-(2,4,6-trimethylbenzyl)phenol and related derivatives with moderate to high yields (typically 50–90%) depending on substituents and reaction conditions.

Catalytic Innovations

Recent patents disclose the use of composite catalysts such as manganese dioxide-titanium dioxide molecular sieves loaded with phosphoric acid and ferroferric oxide molecular sieves to enhance the synthesis efficiency of hindered phenol antioxidants structurally related to this compound.

  • These catalysts enable selective ether formation and condensation steps.
  • They improve yield and purity while reducing reaction times and harsh reaction conditions.
  • Such catalytic systems are promising for greener and more sustainable industrial production.

Data Table Summarizing Preparation Methods

Method Description Key Reactants Catalysts/Conditions Yield (%) Purification Method Industrial Relevance
Reduction of 3,5-di-tert-butyl-4-hydroxybenzoic acid + acid-catalyzed condensation with mesitylene 3,5-di-tert-butyl-4-hydroxybenzoic acid, mesitylene Concentrated H2SO4, polyethylene glycol (phase transfer catalyst) Up to 95% Crystallization High; simple, high yield, scalable
Condensation of 2,6-di-tert-butylphenol with 2,4,6-trimethylbenzaldehyde in toluene 2,6-di-tert-butylphenol, 2,4,6-trimethylbenzaldehyde Piperidine, reflux in toluene, acetic anhydride post-treatment 50–90% Flash column chromatography, recrystallization Moderate; well-established in research labs
Catalytic synthesis using molecular sieve loaded phosphoric acid catalysts 2,6-butylated hydroxytoluene, methyl alcohol, mesitylene MnO2-TiO2 molecular sieve loaded phosphoric acid High Standard workup, purification Emerging; improved catalyst efficiency

Research Findings and Notes

  • The use of phase transfer catalysts such as polyethylene glycol significantly enhances the catalytic activity of sulfuric acid in the condensation step, reducing acid consumption and improving yield.
  • The Dean–Stark apparatus reflux method facilitates water removal during condensation, shifting equilibrium toward product formation and improving purity.
  • Molecular sieve supported catalysts offer a promising route to more environmentally friendly and efficient synthesis, though these methods are still under development for commercial scale.
  • Purification typically involves solvent extraction, drying agents (e.g., MgSO4 or Na2SO4), and chromatographic techniques to achieve high purity suitable for antioxidant applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.

    Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,6-Di(tert-butyl)-4-(2,4,6-trimethylbenzyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process, as it can easily donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The table below compares key structural features and properties of the target compound with similar phenolic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight 4-Position Substituent Key Physical Properties
Target Compound (hypothetical) N/A C₂₈H₄₀O ~400.6* (2,4,6-trimethylphenyl)methyl High hydrophobicity, steric hindrance
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- 128-37-0 C₁₅H₂₄O 220.35 Methyl LogP: 5.36; Used as antioxidant (BHT)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- 4130-42-1 C₁₆H₂₆O 234.38 Ethyl Higher lipophilicity than methyl analog
2,2'-Methylenebis[4,6-di-tert-butylphenol] 38486-51-0 C₂₉H₄₄O₂ 424.66 Methylenebis linkage Biphenolic structure; higher MW
2,6-Di-tert-butyl-4-(diphenylamino)phenol 10419-65-5 C₂₆H₃₁NO 373.54 Diphenylamino Electron-donating group; potential in materials science

*Estimated based on analogs.

Key Observations :

  • The target compound’s bulky 4-(2,4,6-trimethylphenyl)methyl group increases molecular weight and steric hindrance compared to methyl or ethyl analogs, likely reducing volatility and enhancing environmental persistence .
  • Biphenolic analogs (e.g., 38486-51-0) exhibit higher molecular weights and extended conjugation, which may improve antioxidant efficacy but complicate biodegradation .
Antioxidant Efficacy:
  • 2,6-Di-tert-butylphenols: Simple analogs like BHT (CAS 128-37-0) are widely used as antioxidants but face regulatory scrutiny due to bioaccumulation concerns . The target compound’s aryl substituent may enhance radical scavenging due to resonance stabilization.
  • Emerging Analogs : Compounds like AO245 and AO4703 demonstrate superior thermal stability compared to BHT, suggesting the target compound’s bulky substituents could similarly enhance performance .
Environmental Impact:
  • Persistence : Higher hydrophobicity (e.g., LogP >6 for the target compound) correlates with adsorption to organic matter in soil and sediment, as seen in analogs like 2,6DtBP .
  • Toxicity: Allelopathic effects of 2,6-bis(1,1-dimethylethyl) phenol derivatives include reduced photosynthetic efficiency in plants, as shown in eggplant seedling studies . The target compound’s substituent may modulate these effects.

Biological Activity

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- is a compound of significant interest due to its biological activities and applications in various fields. This article explores its biological activity, including anti-inflammatory properties, antioxidant effects, and implications in industrial applications.

  • Chemical Formula : C₁₆H₂₆O
  • Molecular Weight : 234.3770 g/mol
  • CAS Registry Number : 4130-42-1

Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of several derivatives of 2,6-bis(1,1-dimethylethyl)phenol using the carrageenan paw edema assay in rats. The results indicated that one of the derivatives significantly reduced edema formation compared to indomethacin and vitamin E. This derivative not only exhibited potent anti-inflammatory effects but also did not induce ulcerogenic activity at therapeutic doses. The study highlighted the potential of this compound in treating inflammatory conditions without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

Phenolic compounds are known for their antioxidant properties. The studied derivatives demonstrated moderate activity as scavengers of free radicals. Specifically, one derivative showed strong activity against lipid peroxidation in vitro, suggesting its potential role in protecting cellular components from oxidative damage .

Case Study: Phenolic Antioxidants in Polymer Manufacturing

A review on the usage of phenolic antioxidants in polymer manufacturing highlighted the effectiveness of compounds like 2,6-bis(1,1-dimethylethyl)-4-methyl- as stabilizers against oxidative degradation. These antioxidants react with radical intermediates to prevent the degradation of polymers, thus extending their lifespan and functionality .

Environmental Assessment

An environmental assessment conducted by NICNAS indicated that phenolic compounds like 2,6-bis(1,1-dimethylethyl)-4-methyl- are stable under various conditions and exhibit low toxicity to aquatic life. This stability makes them suitable for industrial applications while minimizing environmental risks .

Data Table: Summary of Biological Activities

Activity TypeCompoundResult/Effect
Anti-inflammatory2,6-bis-(1,1-dimethylethyl)phenolSignificant reduction in edema formation
AntioxidantVarious derivativesModerate scavenging activity against radicals
Industrial Application2,6-bis(1,1-dimethylethyl)-4-methyl-Effective stabilizer in polymer manufacturing
Environmental ImpactPhenolic antioxidantsLow toxicity; stable under chlorination

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